
1-(Methoxymethoxy)-10-methylacridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethoxy)-10-methylacridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one typically involves the methoxymethylation of 10-methylacridin-9(10H)-one. The reaction conditions often include the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding acridone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced acridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted acridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products: The major products formed from these reactions include various acridone and acridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1-(Methoxymethoxy)-10-methylacridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe for bioimaging due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s photophysical properties also make it suitable for use in fluorescence-based applications, where it can act as a probe to detect specific biomolecules.
Comparaison Avec Des Composés Similaires
2-Methoxyethanol: Known for its use as a solvent and in the synthesis of various chemical compounds.
10-Methyl-10H-phenothiazine: Utilized in the synthesis of bioactive compounds and fluorescent probes.
Uniqueness: 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one stands out due to its unique combination of structural features and photophysical properties, making it highly versatile for various scientific and industrial applications.
Propriétés
Numéro CAS |
91105-98-5 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
1-(methoxymethoxy)-10-methylacridin-9-one |
InChI |
InChI=1S/C16H15NO3/c1-17-12-7-4-3-6-11(12)16(18)15-13(17)8-5-9-14(15)20-10-19-2/h3-9H,10H2,1-2H3 |
Clé InChI |
NQHNHEVTFUDXLN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=CC=C2)OCOC)C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


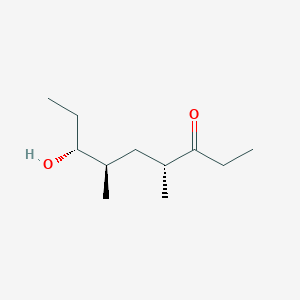
![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)

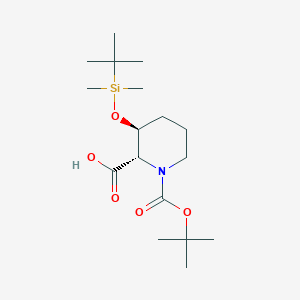
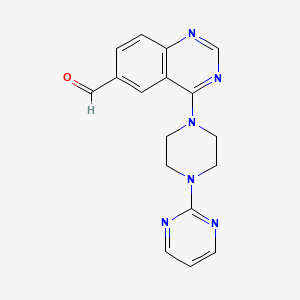
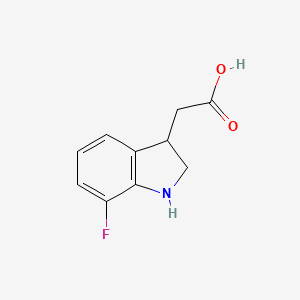


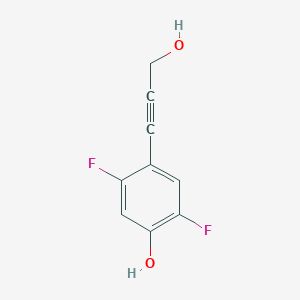
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
